4-Pyrimidinamine, 5-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, 5-nitroso-: is a heterocyclic organic compound with the molecular formula C4H4N4O It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4th position and a nitroso group at the 5th position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinamine, 5-nitroso- can be achieved through several methods. One common approach involves the nitrosation of 4-aminopyrimidine. This process typically requires the use of nitrosating agents such as sodium nitrite in the presence of an acid, such as hydrochloric acid, to facilitate the formation of the nitroso group at the 5th position .
Industrial Production Methods: Industrial production of 4-Pyrimidinamine, 5-nitroso- often involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as the cyclization of methyl cyanoacetate with guanidine salt in a sodium methoxide methanol solution, followed by nitrosation using sodium nitrite in dilute formic acid . This method allows for the recycling of reagents and solvents, making it more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyrimidinamine, 5-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group at the 4th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products:
Oxidation: Formation of 4-nitropyrimidine derivatives.
Reduction: Formation of 4,5-diaminopyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinamine, 5-nitroso- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinamine, 5-nitroso- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Aminopyrimidine: Lacks the nitroso group at the 5th position.
5-Nitroso-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione: Contains additional functional groups and exhibits different biological activities.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with fused pyrimidine rings, showing varied biological activities.
Uniqueness: 4-Pyrimidinamine, 5-nitroso- is unique due to the presence of both an amino group and a nitroso group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C4H4N4O |
---|---|
Molekulargewicht |
124.10 g/mol |
IUPAC-Name |
5-nitrosopyrimidin-4-amine |
InChI |
InChI=1S/C4H4N4O/c5-4-3(8-9)1-6-2-7-4/h1-2H,(H2,5,6,7) |
InChI-Schlüssel |
WWGSAFQXHHPCTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.